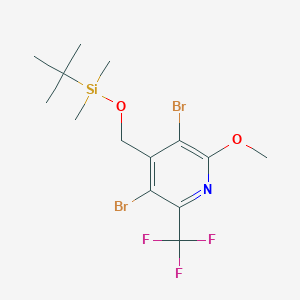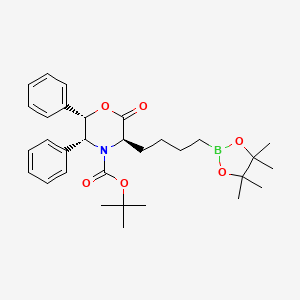
3-Amino-1,2,2-trimethylcyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1,2,2-trimethylcyclobutan-1-ol is an organic compound with a unique structure characterized by a cyclobutane ring substituted with three methyl groups and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1,2,2-trimethylcyclobutan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-1-butene with ammonia in the presence of a catalyst. The reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1,2,2-trimethylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-1,2,2-trimethylcyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-1,2,2-trimethylcyclobutan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-1,2,4-triazole: Another compound with an amino group and a cyclic structure, but with different chemical properties and applications.
3-Amino-1-butanol: A simpler compound with an amino group and a hydroxyl group, used in different contexts compared to 3-Amino-1,2,2-trimethylcyclobutan-1-ol.
Uniqueness
This compound is unique due to its specific cyclobutane ring structure with three methyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
1799579-91-1 |
|---|---|
Formule moléculaire |
C7H15NO |
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
3-amino-1,2,2-trimethylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2)5(8)4-7(6,3)9/h5,9H,4,8H2,1-3H3 |
Clé InChI |
PVHDDOZUEQJZPH-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CC1(C)O)N)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[2-(1H-indol-7-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8602996.png)
